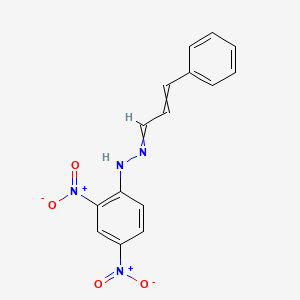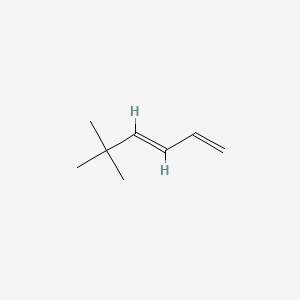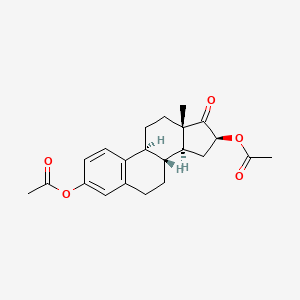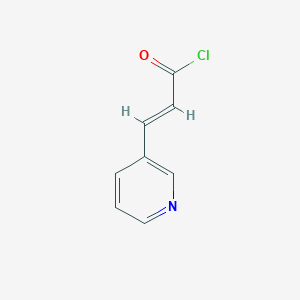
12-MOLYBDOSILICIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Molybdosilicic acid is a heteropoly acid with the chemical formula H₄SiMo₁₂O₄₀. It is a yellow, crystalline powder that is soluble in water, ethanol, and acetone, but insoluble in benzene and cyclohexane . This compound is known for its strong oxidizing properties in aqueous solutions and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Molybdosilicic acid can be synthesized by reacting sodium silicate with molybdenum trioxide in an acidic medium. The reaction typically involves dissolving sodium silicate in water, adding molybdenum trioxide, and then acidifying the solution with sulfuric acid. The mixture is then heated to promote the formation of this compound, which precipitates out of the solution .
Industrial Production Methods: In industrial settings, this compound is produced by extracting sodium silicomolybdate with sulfuric acid and ether. Another method involves the metathesis reaction between molybdic acid and rare earth carbonates .
Chemical Reactions Analysis
Types of Reactions: 12-Molybdosilicic acid undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent in aqueous solutions.
Reduction: It can be reduced to lower oxidation states of molybdenum.
Substitution: It can participate in substitution reactions where its protons are replaced by metal cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing conditions involve aqueous solutions where this compound oxidizes organic and inorganic substrates.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used to reduce this compound.
Substitution: Metal salts like sodium or potassium salts can be used to substitute the protons in this compound.
Major Products:
Oxidation: The major products depend on the substrate being oxidized but often include oxidized organic compounds or metal oxides.
Reduction: Reduced forms of molybdenum, such as molybdenum blue.
Substitution: Metal-substituted molybdosilicic acids.
Scientific Research Applications
12-Molybdosilicic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including the synthesis of pyranocoumarins.
Biology: It is employed in biochemical assays and as a staining agent in microscopy.
Mechanism of Action
The mechanism of action of 12-molybdosilicic acid primarily involves its strong oxidizing properties. It can donate oxygen atoms to substrates, facilitating oxidation reactions. The molecular targets include organic molecules and metal ions, which undergo oxidation or substitution reactions. The pathways involved often include electron transfer processes where this compound acts as an electron acceptor .
Comparison with Similar Compounds
12-Molybdophosphoric Acid: Similar in structure but contains phosphorus instead of silicon.
12-Tungstosilicic Acid: Contains tungsten instead of molybdenum.
12-Tungstophosphoric Acid: Contains both tungsten and phosphorus.
Uniqueness: 12-Molybdosilicic acid is unique due to its specific combination of molybdenum and silicon, which imparts distinct catalytic and oxidizing properties. Compared to 12-molybdophosphoric acid, it has different thermal stability and reactivity profiles .
Properties
CAS No. |
12027-12-2 |
|---|---|
Molecular Formula |
H4Mo12O40Si |
Molecular Weight |
1823.37 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1143355.png)



![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)


